molecular formula C11H10Cl2O3 B067391 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride CAS No. 175136-00-2

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride

Cat. No.: B067391
CAS No.: 175136-00-2
M. Wt: 261.10 g/mol
InChI Key: LUJOUFWJHFXYKV-UHFFFAOYSA-N
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Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used to modify biomolecules for studying their structure and function.

    Medicine: It is employed in the development of potential pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride are not detailed in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research involving 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride are not provided in the search results. As a research compound, its future directions would depend on the outcomes of current research .

Preparation Methods

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Chemical Reactions Analysis

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis.

Comparison with Similar Compounds

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride can be compared with other acyl chlorides such as:

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties.

Properties

IUPAC Name

3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJOUFWJHFXYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379313
Record name 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-00-2
Record name 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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